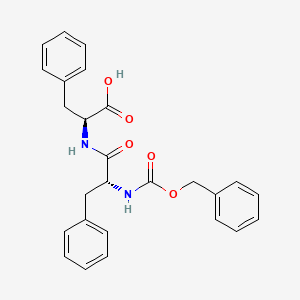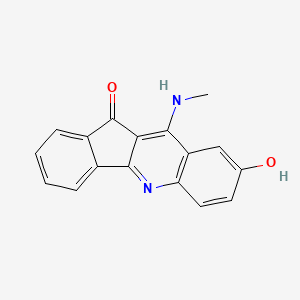
8-Hydroxy-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hidroxi-10-(metilamino)-11H-indeno(1,2-b)quinolin-11-ona es un compuesto orgánico complejo conocido por su estructura química y propiedades únicas. Este compuesto es parte de la familia de las indenoquinolinas, que se caracterizan por un sistema de anillos fusionados que incluye tanto moieties de indene como de quinolina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 8-Hidroxi-10-(metilamino)-11H-indeno(1,2-b)quinolin-11-ona normalmente implica reacciones orgánicas de múltiples pasos. Un método común incluye la ciclización de precursores apropiados bajo condiciones controladas. La reacción a menudo comienza con la formación de un intermedio, que luego se somete a reacciones adicionales para introducir los grupos hidroxilo y metilamino.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede involucrar técnicas de síntesis orgánica a gran escala. Estos métodos están optimizados para el rendimiento y la pureza, a menudo utilizando catalizadores y condiciones de reacción específicas para garantizar una producción eficiente. El proceso puede incluir pasos como la purificación mediante cristalización o cromatografía para obtener el compuesto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
8-Hidroxi-10-(metilamino)-11H-indeno(1,2-b)quinolin-11-ona puede someterse a varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: El compuesto se puede reducir para modificar el anillo de quinolina u otros grupos funcionales.
Sustitución: El grupo metilamino puede participar en reacciones de sustitución, donde se reemplaza por otros grupos funcionales.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de Sustitución: Halógenos, agentes alquilantes.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina, mientras que la reducción puede producir diversas formas reducidas del compuesto.
Aplicaciones Científicas De Investigación
8-Hidroxi-10-(metilamino)-11H-indeno(1,2-b)quinolin-11-ona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción para sintetizar moléculas más complejas.
Biología: Se investiga por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus posibles efectos terapéuticos, particularmente en la focalización de enzimas o receptores específicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 8-Hidroxi-10-(metilamino)-11H-indeno(1,2-b)quinolin-11-ona implica su interacción con objetivos moleculares como enzimas o receptores. Los grupos hidroxilo y metilamino juegan papeles cruciales en la unión a estos objetivos, influenciando diversas vías bioquímicas. La estructura única del compuesto le permite modular funciones moleculares específicas, lo que lleva a los efectos observados.
Comparación Con Compuestos Similares
Compuestos Similares
- 8,10-Dicloroindeno(1,2-b)quinolin-11-ona
- 8-Hidroxiindeno(1,2-b)quinolin-11-ona
Singularidad
En comparación con compuestos similares, 8-Hidroxi-10-(metilamino)-11H-indeno(1,2-b)quinolin-11-ona se destaca por la presencia de ambos grupos hidroxilo y metilamino.
Propiedades
Número CAS |
93663-40-2 |
|---|---|
Fórmula molecular |
C17H12N2O2 |
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
8-hydroxy-10-(methylamino)indeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C17H12N2O2/c1-18-15-12-8-9(20)6-7-13(12)19-16-10-4-2-3-5-11(10)17(21)14(15)16/h2-8,20H,1H3,(H,18,19) |
Clave InChI |
MZYNLNGBPKSYFD-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C2C(=NC3=C1C=C(C=C3)O)C4=CC=CC=C4C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


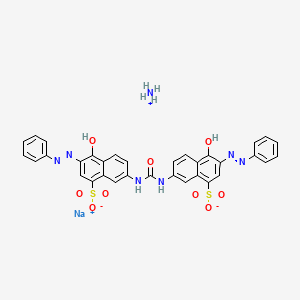


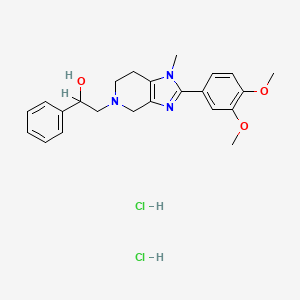
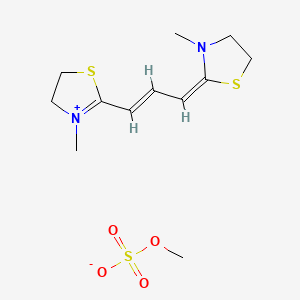
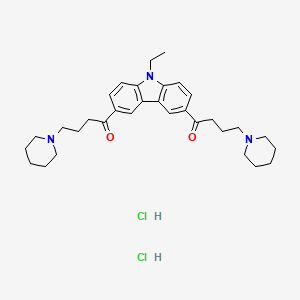

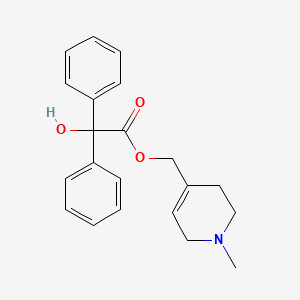



![1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate](/img/structure/B12705692.png)

